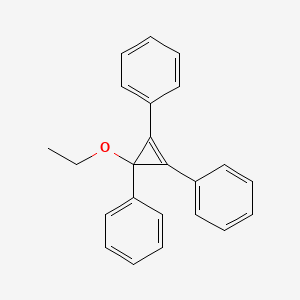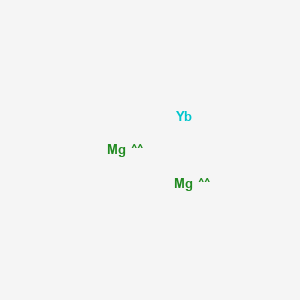
Magnesium--ytterbium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–ytterbium (2/1) is an intermetallic compound composed of magnesium and ytterbium in a 2:1 atomic ratioThe compound crystallizes in a hexagonal structure and exhibits interesting thermodynamic and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium–ytterbium (2/1) can be synthesized through various methods, including direct reaction of magnesium and ytterbium metals at high temperatures. The reaction typically involves heating the metals in a controlled atmosphere to prevent oxidation. The phase diagram for the magnesium-ytterbium system indicates that the compound forms at specific compositions and temperatures .
Industrial Production Methods: Industrial production of magnesium–ytterbium (2/1) involves similar high-temperature synthesis methods. The metals are melted together in a furnace under an inert atmosphere to prevent contamination. The molten mixture is then cooled to form the desired intermetallic compound. This process can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Magnesium–ytterbium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions: Common reagents used in reactions with magnesium–ytterbium (2/1) include oxygen, halogens, and acids. The reactions are typically carried out under controlled conditions to ensure the desired products are formed. For example, oxidation reactions may be conducted in an oxygen-rich environment at elevated temperatures .
Major Products Formed: The major products formed from reactions involving magnesium–ytterbium (2/1) depend on the specific reagents and conditions used. Oxidation reactions typically produce magnesium oxide and ytterbium oxide, while substitution reactions can yield various magnesium and ytterbium compounds .
Scientific Research Applications
Magnesium–ytterbium (2/1) has several scientific research applications due to its unique properties. In materials science, it is studied for its potential use in lightweight, high-strength alloys. The compound’s mechanical properties make it suitable for applications in aerospace and automotive industries .
In chemistry, magnesium–ytterbium (2/1) is used as a catalyst in various reactions. Its ability to facilitate certain chemical transformations makes it valuable in synthetic chemistry and industrial processes .
In biology and medicine, the compound’s biocompatibility and potential therapeutic properties are being explored. Research is ongoing to determine its effectiveness in medical implants and drug delivery systems .
Mechanism of Action
The mechanism by which magnesium–ytterbium (2/1) exerts its effects is related to its electronic structure and bonding characteristics. The compound interacts with various molecular targets and pathways, influencing chemical reactions and material properties. For example, its catalytic activity is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to magnesium–ytterbium (2/1) include other intermetallic compounds such as magnesium-zinc (MgZn2) and magnesium-aluminum (MgAl2). These compounds share similar structural and chemical properties but differ in their specific applications and performance characteristics .
Uniqueness: Magnesium–ytterbium (2/1) is unique due to its specific combination of magnesium and ytterbium, which imparts distinct properties not found in other intermetallic compounds. Its high strength-to-weight ratio, excellent thermal stability, and catalytic activity make it a valuable material for various applications .
Properties
CAS No. |
12032-59-6 |
|---|---|
Molecular Formula |
Mg2Yb |
Molecular Weight |
221.66 g/mol |
InChI |
InChI=1S/2Mg.Yb |
InChI Key |
XUDKJFWBFMAPFC-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




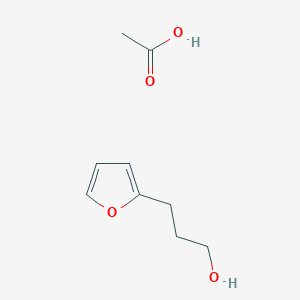
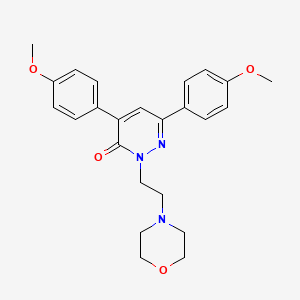

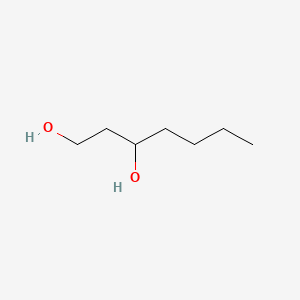
![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
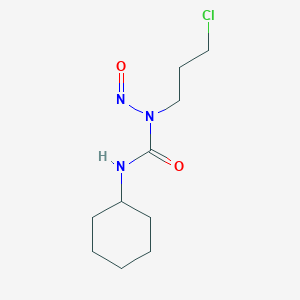
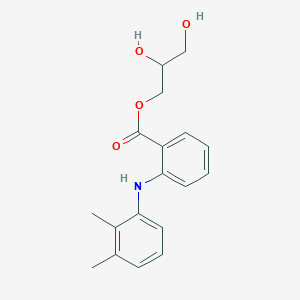
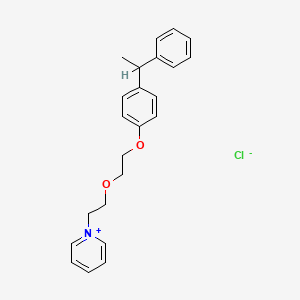
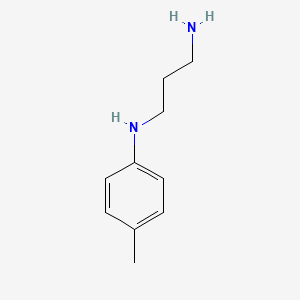
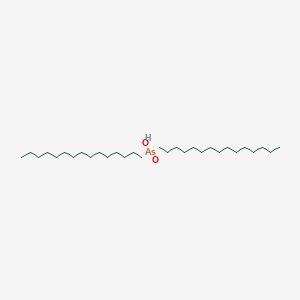
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
